Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)-
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Overview
Description
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- is a chemical compound with the molecular formula C14H13ClN2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenecarboximidamide group attached to a 5-chloro-2-methylphenyl moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- typically involves the reaction of 5-chloro-2-methylaniline with benzonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-2-methylaniline and benzonitrile.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride).
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction can produce amines.
Scientific Research Applications
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- can be compared with other similar compounds such as:
Benzenecarboximidamide, N-(2-methylphenyl)-: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Benzenecarboximidamide, N-(5-bromo-2-methylphenyl)-: The presence of a bromine atom instead of chlorine can lead to different chemical properties and applications.
Benzenecarboximidamide, N-(5-chloro-2-ethylphenyl)-: The ethyl group may influence the compound’s solubility and reactivity.
The uniqueness of Benzenecarboximidamide, N-(5-chloro-2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
82635-73-2 |
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Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N'-(5-chloro-2-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-7-8-12(15)9-13(10)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |
InChI Key |
LTGQGQUOWAAALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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